tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate
Description
Historical Development of Piperidine-Based Compounds
The foundation of piperidine chemistry traces back to the pioneering work of Scottish chemist Thomas Anderson, who first reported the isolation of piperidine in 1850. Anderson achieved this breakthrough by subjecting piperine, the active alkaloid component of black pepper, to treatment with nitric acid. This discovery was independently corroborated in 1852 by French chemist Auguste Cahours, who provided the systematic nomenclature for this six-membered heterocyclic amine. The compound piperidine, characterized by its molecular formula (CH2)5NH, consists of a six-membered ring containing five methylene bridges and one amine bridge, establishing the fundamental structural template for countless pharmaceutical derivatives.
Industrial production methods for piperidine evolved significantly from these early synthetic approaches. Modern manufacturing processes primarily employ the catalytic hydrogenation of pyridine using molybdenum disulfide catalysts, following the reaction pathway: C5H5N + 3 H2 → C5H10NH. Alternative synthetic routes include the modified Birch reduction using sodium in ethanol, demonstrating the versatility of approaches available for piperidine synthesis. The development of these scalable production methods facilitated the widespread exploration of piperidine derivatives in medicinal chemistry applications.
The historical progression of piperidine-based pharmaceutical compounds demonstrates remarkable diversification over the past century and a half. According to United States Food and Drug Administration approval data, the period from 2015 to June 2020 witnessed the approval of 245 drugs, among which nine specifically contained chiral piperidine structural elements. These approved compounds include avycaz, cotellic, varubi, zejula, daurismo, galafold, akynzeo, ubrelvy, and recarbrio, illustrating the continued relevance of piperidine scaffolds in contemporary drug development. The prevalence of piperidine structures in pharmaceutical applications stems from their ability to provide conformational rigidity while maintaining favorable pharmacokinetic properties and target selectivity.
Emergence of tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate in Scientific Literature
The specific compound this compound emerged within the broader context of advanced piperidine derivative research, representing a convergence of multiple sophisticated chemical motifs. This compound incorporates several key structural features that reflect contemporary medicinal chemistry strategies: the tert-butyl carbamate protecting group, the quaternary carbon substitution pattern at the 4-position of the piperidine ring, and the trifluoromethyl-substituted benzyl substituent. The systematic Chemical Abstracts Service designation 1707358-35-7 provides definitive identification within the global chemical literature database.
The structural complexity of this compound reflects advances in synthetic methodology that enable the construction of highly substituted piperidine derivatives. The preparation of similar tert-butyl carbamate piperidine derivatives typically involves sophisticated multi-step synthetic sequences. These synthetic approaches often employ condensation and protection strategies, utilizing di-tert-butyl dicarbonate (commonly referred to as "Boc anhydride") in dichloromethane or tetrahydrofuran under inert atmospheric conditions. The methodology frequently incorporates triethylamine as a base to facilitate deprotonation of amine functionalities during carbamate formation.
The incorporation of trifluoromethyl substituents in piperidine compounds has gained particular prominence due to their favorable influence on pharmaceutical properties. Research into trifluoromethyl piperidine compounds has demonstrated their significance as important intermediates in organic synthesis, with primary applications in medicinal chemistry. The synthetic preparation of trifluoromethyl-substituted piperidines often employs sulfur tetrafluoride as a fluorinating agent, enabling the conversion of carboxylic acid functionalities to trifluoromethyl groups through controlled reaction conditions.
Significance in Medicinal Chemistry Research
The compound this compound exemplifies several critical design principles in contemporary medicinal chemistry research. The integration of fluorinated aromatic systems, exemplified by the 4-(trifluoromethyl)benzyl substituent, addresses fundamental challenges in drug development including metabolic stability, membrane permeability, and target selectivity. Fluorinated 4-substituted aromatic carbamate derivatives have demonstrated particular utility in treating epilepsy and other neurological conditions, establishing precedent for the therapeutic potential of such structural motifs.
The 4,4-disubstituted piperidine core structure represents a validated pharmaceutical scaffold with demonstrated efficacy across multiple therapeutic areas. Research into 4,4-disubstituted piperidine derivatives has revealed their potential as high-affinity neurokinin-1 receptor antagonists, with structure-activity relationship studies establishing that benzyl ether side chains must be 3,5-disubstituted and highly lipophilic for optimal activity. The 3,5-bis(trifluoromethyl)benzyl ether derivatives have shown particularly promising activity profiles, with human neurokinin-1 receptor inhibitory concentration values in the sub-nanomolar range.
Contemporary research has highlighted the versatility of benzylpiperidine derivatives across diverse therapeutic applications. Investigations into N-benzyl 4,4-disubstituted piperidines have revealed their potential as influenza virus inhibitors, demonstrating a novel mechanism involving hemagglutinin fusion peptide interaction. These compounds exhibit selectivity for influenza H1N1 virus strains, with the N-benzylpiperidine moiety engaging in direct π-stacking interactions with phenylalanine residues in the viral fusion peptide. The structure-activity relationships established in these studies emphasize the critical importance of the N-benzyl substitution pattern for biological activity.
The carbamate functionality present in this compound provides additional medicinal chemistry advantages. Carbamate derivatives have found extensive application in drug design and medicinal chemistry, serving both as active pharmaceutical ingredients and as prodrug moieties. The carbamate linkage offers enhanced stability compared to ester functionalities while maintaining the potential for controlled hydrolysis under physiological conditions. This dual functionality enables the design of compounds that can serve as both synthetic intermediates and biologically active entities.
The significance of this compound class extends beyond individual therapeutic applications to encompass broader implications for drug discovery methodology. The successful integration of multiple pharmacophoric elements within a single molecular framework demonstrates the potential for polypharmacology approaches in modern drug design. The structural complexity achieved in this compound reflects advances in synthetic chemistry that enable the precise assembly of sophisticated molecular architectures with defined stereochemical and conformational properties.
Properties
IUPAC Name |
tert-butyl N-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(8-10-23-11-9-18)12-14-4-6-15(7-5-14)19(20,21)22/h4-7,23H,8-13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJPMQQMPMWQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a piperidine derivative that has been pre-functionalized with a trifluoromethylbenzyl group. The reaction conditions often require the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the piperidine ring or the trifluoromethylbenzyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the benzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound
Scientific Research Applications
Pharmaceutical Development
Tert-butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate has been explored for its role as a pharmacological agent. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of compounds, making it a valuable feature in drug design.
Case Studies:
- Histamine H3 Receptor Antagonists : Research has indicated that derivatives of piperidine compounds exhibit activity as histamine H3 receptor antagonists. This compound could serve as a lead compound for developing new antihistamines with improved efficacy and safety profiles .
Synthesis of Bioactive Molecules
The compound is utilized as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it a versatile building block in organic synthesis.
Synthesis Pathways:
- The synthesis often involves coupling reactions where the piperidine derivative is modified to introduce various substituents that enhance biological activity .
Research on Enzyme Inhibition
Studies have shown that compounds with similar structures can act as inhibitors of specific enzymes, such as arginase. This inhibition can have therapeutic implications for conditions like cancer and cardiovascular diseases .
Drug Formulation Studies
The physicochemical properties of this compound are assessed in formulation studies to evaluate its stability, solubility, and compatibility with excipients used in pharmaceutical formulations .
Data Tables
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential lead for antihistamines and other therapeutic agents |
| Synthesis of Bioactive Molecules | Intermediate for synthesizing various pharmacologically active compounds |
| Enzyme Inhibition | Investigated for inhibition of enzymes related to metabolic diseases |
| Drug Formulation | Studied for formulation stability and bioavailability |
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the piperidine ring provides a scaffold for further functionalization. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidine Derivatives
2.1.1. tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS 634465-51-3)
- Molecular Formula : C₁₈H₂₅F₃N₂O₂
- Key Differences :
- Lacks the benzyl group; the trifluoromethylphenyl group is directly attached to the piperidine.
- Impact : Reduced steric bulk may enhance binding to flat hydrophobic pockets in target proteins.
- Similarity Score : 0.86 (structural alignment) .
2.1.2. tert-Butyl ((4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate (CAS 886365-38-4)
- Key Differences: Trifluoromethyl group at the meta position of the phenyl ring.
- Similarity Score : 0.86 .
2.1.3. tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate (CAS N/A)
- Key Differences: Fluorine substituent replaces the trifluoromethylbenzyl group.
Heterocyclic and Core-Modified Analogs
2.2.1. tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate (CAS 1713163-32-6)
- Key Differences: Pyrrolidine core instead of piperidine.
- Similarity Score : 0.91 (due to shared carbamate and trifluoromethyl motifs) .
2.2.2. tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate (CAS 1820604-09-8)
- Key Differences: Piperidine linked to a phenyl group via an oxygen atom.
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Similarity Score |
|---|---|---|---|---|
| Target Compound (1707358-35-7) | C₁₉H₂₇F₃N₂O₂ | 372.43 | 4-(Trifluoromethyl)benzyl | - |
| 4-Trifluoromethylphenyl analog (634465-51-3) | C₁₈H₂₅F₃N₂O₂ | ~360.39 | 4-(Trifluoromethyl)phenyl | 0.86 |
| 3-Trifluoromethylphenyl analog (886365-38-4) | C₁₈H₂₅F₃N₂O₂ | ~360.39 | 3-(Trifluoromethyl)phenyl | 0.86 |
| Pyrrolidine analog (1713163-32-6) | C₂₀H₂₇F₃N₄O₂ | 412.45 | Pyrrolidine core, aminoethyl side chain | 0.91 |
Biological Activity
tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate, with the chemical formula , is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Weight : 372.43 g/mol
- CAS Number : 1707358-35-7
- Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Histamine H3 Receptor Antagonism : Research indicates that compounds similar to this carbamate exhibit antagonistic properties at the histamine H3 receptor, which is implicated in several neurological processes including cognition and appetite regulation .
- Antibacterial Activity : Preliminary studies have shown that related compounds demonstrate significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds were effective at low concentrations, comparable to established antibiotics like vancomycin .
- Neuroprotective Effects : Some derivatives of this compound have been evaluated for their neuroprotective capabilities against amyloid-beta toxicity, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
Biological Activity Data
Case Studies
-
Antibacterial Efficacy :
A study demonstrated that the compound exhibited strong bactericidal activity against both susceptible and resistant strains of Staphylococcus species. The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 μg/mL, indicating potent activity similar to last-resort antibiotics . -
Neuroprotective Effects in vitro :
In vitro experiments revealed that this compound could significantly reduce cell death in astrocytes induced by amyloid-beta peptide (Aβ 1-42). The study reported a marked improvement in cell viability when treated with the compound alongside Aβ . -
In vivo Studies :
Further investigations into its neuroprotective properties involved animal models of Alzheimer's disease, where it was noted that the compound could inhibit amyloidogenesis but required further optimization for bioavailability in brain tissues .
Q & A
Basic Questions
Q. What are the key synthetic routes for tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate, and what methodological considerations are critical for success?
- Answer: The synthesis typically involves multi-step reactions:
Preparation of intermediates: The trifluoromethylbenzyl group is introduced via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
Carbamate formation: Reaction of the intermediate amine with tert-butyl chloroformate in dichloromethane or THF, using bases like triethylamine to neutralize HCl byproducts .
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is essential to isolate the product with >95% purity .
- Critical considerations: Moisture-sensitive steps require anhydrous solvents, and reaction temperatures must be controlled (e.g., 0–25°C) to avoid side reactions like hydrolysis of the carbamate group .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer: Use a combination of analytical techniques:
- NMR spectroscopy: H and C NMR to verify the piperidine ring (δ 1.4–3.0 ppm for protons), trifluoromethyl group (δ ~120 ppm for F), and tert-butyl carbamate (δ 1.4 ppm for nine equivalent protons) .
- Mass spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 372.43) and fragmentation patterns .
- HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening approaches are recommended for this compound?
- Answer: Prioritize assays aligned with its structural features:
- Enzyme inhibition assays: Test against serine hydrolases or proteases due to the carbamate group’s electrophilic reactivity .
- Receptor binding studies: Screen for affinity to G-protein-coupled receptors (GPCRs) or ion channels, leveraging the piperidine moiety’s prevalence in CNS-targeting drugs .
- Lipophilicity measurement: Calculate logP values (e.g., using shake-flask method) to predict blood-brain barrier penetration .
Advanced Research Questions
Q. How can contradictory data on this compound’s receptor binding affinity be resolved?
- Answer: Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:
- Orthogonal validation: Use surface plasmon resonance (SPR) alongside radioligand binding assays to confirm affinity .
- Structural modeling: Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the carbamate oxygen) .
- Control experiments: Test against receptor isoforms or mutants to rule off-target effects .
Q. What strategies optimize the synthetic yield of this compound while minimizing side products?
- Answer:
- Reagent optimization: Replace traditional bases (e.g., NaH) with milder alternatives (e.g., DBU) to reduce elimination byproducts .
- Solvent selection: Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance intermediate solubility .
- In-line monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and terminate before decomposition .
Q. How does the trifluoromethylbenzyl group influence this compound’s metabolic stability compared to analogs?
- Answer: The -CF group enhances metabolic stability by:
- Reducing oxidative metabolism: Fluorine’s electronegativity protects adjacent C-H bonds from cytochrome P450 oxidation .
- Improving lipophilicity: Increases membrane permeability, as shown in parallel artificial membrane permeability assays (PAMPA) .
- Comparative data: Analogs lacking -CF (e.g., tert-butyl piperidin-4-ylcarbamate) show 2–3× faster hepatic clearance in microsomal studies .
Q. What methodologies elucidate this compound’s mechanism of action in complex biological systems?
- Answer: Advanced techniques include:
- Chemical proteomics: Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins in cell lysates .
- Cryo-EM/X-ray crystallography: Resolve binding modes with target proteins (e.g., kinases) at atomic resolution .
- Metabolomics: Track downstream metabolic perturbations via LC-MS to map affected pathways (e.g., amino acid biosynthesis) .
Comparative Analysis Table
Key Takeaways
- Synthesis: Prioritize inert conditions and stepwise purification to achieve high yields.
- Characterization: Combine NMR, MS, and HPLC for rigorous structural validation.
- Biological Studies: Address data contradictions with orthogonal assays and computational modeling.
- Innovation: Exploit the -CF group’s unique properties for drug design targeting CNS disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
